molecular formula C23H31ClN2O3 B12422848 Etodroxizine-d8

Etodroxizine-d8

Cat. No.: B12422848
M. Wt: 427.0 g/mol
InChI Key: VUFOCTSXHUWGPW-BGKXKQMNSA-N
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Description

Etodroxizine-d8 is a deuterium-labeled derivative of etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C23H23D8ClN2O3, and it has a molecular weight of 427.01 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etodroxizine-d8 involves the incorporation of deuterium atoms into the etodroxizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize impurities and ensure consistency in the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Etodroxizine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etodroxizine-d8 is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

Etodroxizine-d8, like its parent compound etodroxizine, acts as an antihistamine by blocking histamine H1 receptors. This prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Etodroxizine-d8 can be compared with other deuterium-labeled antihistamines and similar compounds in the diphenylmethylpiperazine group. Some similar compounds include:

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research applications.

Properties

Molecular Formula

C23H31ClN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2

InChI Key

VUFOCTSXHUWGPW-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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